molecular formula C23H16FN3O B2389112 N-(4-fluorophenyl)-2,4-diphenylpyrimidine-5-carboxamide CAS No. 321433-15-2

N-(4-fluorophenyl)-2,4-diphenylpyrimidine-5-carboxamide

Cat. No.: B2389112
CAS No.: 321433-15-2
M. Wt: 369.399
InChI Key: VNVUTYNVYQQBPE-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2,4-diphenylpyrimidine-5-carboxamide is a synthetic small molecule based on a pyrimidine carboxamide core, a scaffold recognized for its significant potential in medicinal chemistry research . The pyrimidine ring system is a privileged structure in drug discovery, often contributing to potent biological activity by enabling targeted interactions with enzymes and proteins . While specific biological data for this compound is not widely published in the available literature, its molecular structure shares close homology with compounds investigated for various therapeutic applications. For instance, pyrimidine-5-carboxamide derivatives have been explored as selective inhibitors of parasitic dihydrofolate reductase (DHFR) for the treatment of diseases like leishmaniasis . Furthermore, substituted pyrimidine and pyridine derivatives are actively studied as inhibitors of viral protein-protein interactions, such as the PA-PB1 subunit of the influenza RNA-dependent RNA polymerase (RdRp), representing a promising strategy for developing new antiviral agents . Researchers may find this compound valuable for probing similar biological targets. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-fluorophenyl)-2,4-diphenylpyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3O/c24-18-11-13-19(14-12-18)26-23(28)20-15-25-22(17-9-5-2-6-10-17)27-21(20)16-7-3-1-4-8-16/h1-15H,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVUTYNVYQQBPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2C(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2,4-diphenylpyrimidine-5-carboxamide typically involves the reaction of 4-fluoroaniline with 2,4-diphenyl-5-pyrimidinecarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2,4-diphenylpyrimidine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-fluorophenyl)-2,4-diphenylpyrimidine-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2,4-diphenylpyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Key Findings and Implications

Fluorophenyl Advantage : The 4-fluorophenyl group enhances target binding through hydrophobic and electrostatic interactions without significantly altering metabolic stability .

Scaffold Flexibility : Pyrimidine-carboxamide derivatives tolerate diverse substituents (e.g., sulfamoyl, oxadiazole) while retaining activity, making them adaptable for drug discovery .

Contradictory Evidence : While halogen size minimally affects maleimide inhibition , fluorine’s electronic effects may dominate in pyrimidine-based systems, necessitating case-by-case evaluation.

Biological Activity

N-(4-fluorophenyl)-2,4-diphenylpyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a 4-fluorophenyl group and two phenyl groups. Its chemical structure can be represented as follows:

C18H16FN3O\text{C}_{18}\text{H}_{16}\text{F}\text{N}_3\text{O}

This structural arrangement is crucial for its interaction with biological targets.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of the 4-fluorophenyl group enhances the compound's potency against various biological targets. Modifications in the phenyl substituents also affect its pharmacological profile, suggesting that electronic and steric factors play significant roles in its biological activity.

Case Study 1: Anticancer Activity

A study focusing on the anticancer properties of pyrimidine derivatives found that compounds similar to this compound exhibited significant cytotoxic effects against multiple cancer cell lines, including colon and breast cancer cells. The mechanism involved apoptosis induction and G1 phase arrest in the cell cycle .

CompoundIC50 (μM)Cell LineMechanism
This compound0.119 ± 0.007HCT116Apoptosis induction
Similar Pyrimidine Derivative0.057 ± 0.003MCF7CDK2 inhibition

Case Study 2: Antibacterial Activity

Research on related pyrimidine derivatives has shown promising antibacterial activity against resistant strains. The introduction of halogens such as fluorine has been linked to improved antibacterial efficacy due to enhanced binding interactions with bacterial enzymes .

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest that this compound possesses favorable absorption and distribution characteristics. However, detailed toxicity profiles are still required to assess its safety for therapeutic use.

Q & A

Q. What are the established synthetic routes for N-(4-fluorophenyl)-2,4-diphenylpyrimidine-5-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

  • Suzuki-Miyaura coupling for aryl-aryl bond formation, using palladium catalysts (e.g., Pd(PPh₃)₄) and optimized solvent systems (e.g., toluene/ethanol mixtures) .
  • Carboxamide formation via condensation reactions with activating agents like EDCI/HOBt in anhydrous dichloromethane .
    Optimization strategies :
  • Control reaction temperature (e.g., reflux at 80–110°C for cyclization) .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .

Q. What analytical techniques are critical for characterizing this compound and confirming its structural integrity?

Key methods include:

  • NMR spectroscopy : Use deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to resolve signals for fluorophenyl (δ ~7.2–7.8 ppm) and pyrimidine protons (δ ~8.5–9.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]+: ~434.15 g/mol) with <2 ppm error .
  • HPLC : Monitor purity (>98%) using C18 columns and acetonitrile/water mobile phases .

Q. Which biological targets or pathways are associated with this compound?

The compound exhibits activity against kinases and cell proliferation pathways :

  • Kinase inhibition : Competitive binding assays (e.g., ATP-binding pocket displacement) reveal IC₅₀ values in the nanomolar range for tyrosine kinases .
  • Cellular assays : Reduces viability in cancer cell lines (e.g., HCT-116) via apoptosis induction, validated by flow cytometry .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) influence bioactivity?

Structure-Activity Relationship (SAR) insights :

Substituent Effect on Activity Reference
4-FluorophenylEnhanced kinase binding affinity
4-ChlorophenylReduced solubility but higher potency
Methoxy groupsImproved metabolic stability

Q. Methodology :

  • Synthesize analogs via parallel library synthesis.
  • Compare IC₅₀ values in kinase assays and logP for solubility .

Q. How can researchers resolve contradictions in solubility vs. bioactivity data?

  • Contradiction : Increased lipophilicity (e.g., from chlorine substituents) may reduce aqueous solubility but enhance membrane permeability.
  • Resolution :
    • Use molecular dynamic simulations to predict solubility-bioactivity trade-offs .
    • Validate with in vitro permeability assays (e.g., Caco-2 cell monolayers) .

Q. What advanced techniques are recommended for studying binding interactions?

  • X-ray crystallography : Resolve co-crystal structures with kinase domains to identify key hydrogen bonds (e.g., fluorophenyl–backbone interactions) .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₒₙ/kₒff) for target engagement .

Q. How can this compound be applied in cross-disciplinary research (e.g., chemical biology or materials science)?

  • Chemical biology : Use as a photoaffinity probe by introducing azide groups for target identification via click chemistry .
  • Materials science : Study its thermal stability (TGA/DSC) for potential use in organic semiconductors due to extended π-conjugation .

Q. What strategies are effective in minimizing synthetic impurities?

  • Process monitoring : Use HPLC-MS to detect intermediates (e.g., unreacted pyrimidine precursors) .
  • Byproduct mitigation : Optimize stoichiometry (e.g., 1.2:1 molar ratio of fluorophenylamine to pyrimidine core) .

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